molecular formula C18H17ClN2O4 B251329 N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide

N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B251329
M. Wt: 360.8 g/mol
InChI Key: FADNEGHJPFCEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a synthetic compound that belongs to the family of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It has been extensively studied for its potential application in cancer therapy due to its ability to block the EGFR signaling pathway, which is known to be involved in the development and progression of various types of cancer.

Mechanism of Action

N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide exerts its anti-cancer effects by blocking the EGFR signaling pathway, which is known to be involved in the development and progression of various types of cancer. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding site of EGFR and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, the compound has been shown to inhibit the growth and proliferation of other types of cells, including endothelial cells and smooth muscle cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of adhesion molecules on endothelial cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide is its specificity for EGFR, which makes it a useful tool for studying the role of EGFR in various biological processes. However, one of the limitations of this compound is its relatively low potency compared to other EGFR inhibitors, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, and to identify potential biomarkers that can predict response to treatment with the compound.

Synthesis Methods

The synthesis of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-chloro-4-morpholinophenylamine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired product, this compound. The synthesis of this compound has been described in detail in several research articles, and the compound has been synthesized using various methods with varying degrees of success.

Scientific Research Applications

N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, head and neck cancer, and colorectal cancer.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H17ClN2O4/c19-14-10-13(2-3-15(14)21-5-7-23-8-6-21)20-18(22)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2,(H,20,22)

InChI Key

FADNEGHJPFCEPB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.